2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a naphthyridine core, which is a bicyclic structure containing nitrogen atoms, and is functionalized with cyano, methyl, sulfanyl, and methoxyphenyl groups. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide.
Functionalization with Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction using a thiol reagent, such as thiourea or a thiol derivative.
Acylation with 4-Methoxyphenyl Acetamide: The final step involves the acylation of the naphthyridine intermediate with 4-methoxyphenyl acetamide under suitable reaction conditions, such as the use of an acid chloride or anhydride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The aromatic methoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced nitriles
Substitution: Halogenated or nucleophile-substituted derivatives
Scientific Research Applications
2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the cyano and sulfanyl groups can facilitate binding to active sites, while the naphthyridine core can intercalate with DNA or interact with proteins. The methoxyphenyl group can enhance the compound’s lipophilicity, aiding in cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
2-[(3-cyano-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-phenylacetamide: Lacks the methoxy group, which may affect its biological activity and solubility.
2-[(3-cyano-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide: Contains a hydroxy group instead of a methoxy group, which can influence its reactivity and interactions with biological targets.
Uniqueness
The presence of the methoxy group in 2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C19H20N4O2S |
---|---|
Molecular Weight |
368.5g/mol |
IUPAC Name |
2-[(3-cyano-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H20N4O2S/c1-23-8-7-17-14(11-23)9-13(10-20)19(22-17)26-12-18(24)21-15-3-5-16(25-2)6-4-15/h3-6,9H,7-8,11-12H2,1-2H3,(H,21,24) |
InChI Key |
KLJPHYWKWWUFMB-UHFFFAOYSA-N |
SMILES |
CN1CCC2=NC(=C(C=C2C1)C#N)SCC(=O)NC3=CC=C(C=C3)OC |
Canonical SMILES |
CN1CCC2=NC(=C(C=C2C1)C#N)SCC(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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